molecular formula C12H23NO10 B1212837 Polylactosamine CAS No. 13000-25-4

Polylactosamine

Cat. No. B1212837
CAS RN: 13000-25-4
M. Wt: 341.31 g/mol
InChI Key: LAVNEPYDFKGEOD-JVCRWLNRSA-N
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Description

Synthesis Analysis

The synthesis of polylactosamine involves several approaches, including azeotropic dehydrative condensation, direct poly-condensation, and ring-opening polymerization (ROP). The choice of catalysts, such as stannous octoate (Sn(Oct)2), plays a crucial role in determining the polymer's properties and its suitability for various applications. Notable research highlights include over 100 catalysts for the synthesis of PLA, indicating the wide range of methods available to tailor the polymer's characteristics to specific needs (Gupta & Kumar, 2007), (Van Wouwe, Dusselier, Vanleeuw, & Sels, 2016).

Molecular Structure Analysis

The molecular structure of polylactosamine significantly impacts its biodegradability and biocompatibility. Studies focusing on PLA composites and the incorporation of various fillers have shown that it's possible to enhance the polymer's mechanical, thermal, and optical properties, making it suitable for a wider range of applications. This adaptability underscores the importance of understanding the polymer's molecular structure in developing innovative materials (Murariu & Dubois, 2016).

Chemical Reactions and Properties

Polylactosamine's chemical properties, such as its reactivity towards different agents and conditions, are pivotal for its processing and application. The polymer's ability to undergo various chemical reactions enables the modification of its properties, including enhancing its flame retardancy and crosslinking capabilities. Such modifications are essential for expanding the polymer's applications, especially in fields requiring specific material characteristics (Bourbigot & Fontaine, 2010), (Bednarek, Borská, & Kubisa, 2020).

Physical Properties Analysis

The physical properties of polylactosamine, such as its glass transition and melting temperatures, directly influence its processing and performance in various applications. Copolymerization has been identified as an effective strategy to improve these properties, allowing for the creation of materials with desired characteristics for specific applications. This approach addresses the polymer's inherent limitations, such as brittleness, by adjusting its physical properties through the incorporation of different polymers (Stefaniak & Masek, 2021).

Chemical Properties Analysis

Understanding polylactosamine's chemical properties is crucial for its application in various domains. Its biodegradability and compatibility make it an ideal candidate for ecological materials. The polymer's synthesis, involving biotechnological routes, highlights its potential as a "green plastic," distinguishing it from conventional petroleum-based plastics. This aspect is particularly relevant in the context of environmental sustainability and the increasing demand for materials derived from renewable resources (Albuquerque, Júnior, de Queiroz, Ricardo, & Rocha, 2021).

Scientific Research Applications

Polylactosamine and Immunity

Polylactosamine plays crucial roles in the immune system, with functions still being explored. Recent studies on knockout mice lacking genes for polylactosamine biosynthesis have shed light on its significant immune functions (Togayachi, 2014).

Polylactosamine in Cancer Research

The expression patterns of polylactosamine and its synthesizing enzymes, β1,3-N-acetylglucosaminyl transferases, show significant roles in cancer progression, especially in uterine and cervical lesions. This suggests a potential biomarker or therapeutic target in cancer treatment (Clark et al., 2014).

Role in Glycan Structure and Function

The synthesis and function of polylactosamine on glycan structures have been extensively studied, revealing its importance in cellular functions and the immune response. Knockout studies in mice have highlighted its role in modulating immune cell activation and may provide insights into novel therapeutic strategies (Togayachi et al., 2010).

Antitumor Effects and Therapy

Research has demonstrated that certain compounds inhibiting polylactosamine synthesis can impair cancer cell invasion and migration, offering a potential novel therapy for cancer treatment. This includes findings related to breast cancer and hepatic carcinoma (Yuan et al., 2016).

Polylactosamine in Cell Adhesion and Development

The structure of polylactosamine on glycoproteins and glycolipids is instrumental in cell adherence and development processes. Its expression and structural alterations are closely linked with cellular differentiation and oncogenesis, providing a foundation for understanding complex biological interactions (Inamdar et al., 2021).

Future Directions

The prevalence of tumor-associated polylactosamine glycans in primary and metastatic breast cancer tissues indicates new mechanistic insights into the development and progression of breast cancers . The presence of these glycans could be targeted for therapeutic strategies and further evaluation as potential prognostic biomarkers .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNEPYDFKGEOD-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100787-31-3
Record name Polylactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100787-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

CAS RN

13000-25-4, 100787-31-3
Record name 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13000-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polylactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,820
Citations
A Togayachi, Y Kozono, H Ishida… - Proceedings of the …, 2007 - National Acad Sciences
… Thus, we predicted that long polylactosamine chains on glycoproteins would be lost or … polylactosamine would have altered immune responses. Here we show that polylactosamine on N…
Number of citations: 117 www.pnas.org
P Velupillai, WE Secor, AM Horauf… - Journal of immunology …, 1997 - journals.aai.org
Previously, we demonstrated that lacto-N-fucopentaose III, a sugar found on egg Ags of Schistosoma mansoni, stimulated splenic B cells from parasite-infected mice to proliferate and …
Number of citations: 119 journals.aai.org
SR Stowell, CM Arthur, KA Slanina, JR Horton… - Journal of Biological …, 2008 - ASBMB
Human galectins have distinct and overlapping biological roles in immunological homeostasis. However, the underlying differences among galectins in glycan binding specificity …
Number of citations: 161 www.jbc.org
S Sato, RC Hughes - Journal of Biological Chemistry, 1992 - Elsevier
… The inhibitory potency of straight chain polylactosamine … Binding involves polylactosamine glycans as well as tri- and … Binding involves polylactosamine (16). Previous work has …
Number of citations: 373 www.sciencedirect.com
K Zenita, Y Kirihata, A Kitahara… - … journal of cancer, 1988 - Wiley Online Library
Four specific monoclonal antibodies (MAbs) have been used to study distributions of fucosylated type‐2 chain polylactosamine antigens, Le x , poly Le x , Le y and sialylated Le x ‐i …
Number of citations: 70 onlinelibrary.wiley.com
A Togayachi, Y Kozono, A Kuno, T Ohkura, T Sato… - Methods in …, 2010 - Elsevier
… polylactosamine-carrying molecules of wild-type mice by lectin microarray analysis and found that polylactosamine … Polylactosamine levels on these molecules were lower in B3gnt2 −/− …
Number of citations: 65 www.sciencedirect.com
S Yousefi, E Higgins, Z Daoling, A Pollex-Krüger… - Journal of Biological …, 1991 - Elsevier
… transformation was associated with decreased polylactosamine even though core 2 GlcNAc… loss of polylactosamine in N-linked but no change in 0-linked polylactosamine content. …
Number of citations: 262 www.sciencedirect.com
JT Gallagher, A Morris, TM Dexter - Biochemical journal, 1985 - portlandpress.com
The carbohydrate-binding properties of wheat-germ agglutinin (WGA) have been studied by using glycopeptides isolated from the cell surfaces of a cultured murine myeloid cell line (…
Number of citations: 175 portlandpress.com
S Nishihara, H Iwasaki, M Kaneko, A Tawada, M Ito… - FEBS letters, 1999 - Elsevier
We analyzed the substrate specificity of six human α1,3-fucosyltransferases (α1,3FUTs) for the 2-aminobenzamide (2AB)-labelled polylactosamine acceptor, Galβ1-4GlcNAcβ1-3Galβ1-…
Number of citations: 114 www.sciencedirect.com
R Kannagi, Y Fukushi, T Tachikawa, A Noda, S Shin… - Cancer research, 1986 - AACR
… , ie, sialyl Le* carried by polylactosamine with al—»3internal fucosyl substitution (23), but it also reacts with sialyl Le* carried by a polylactosamine with at least two repeating ./V-…
Number of citations: 299 aacrjournals.org

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